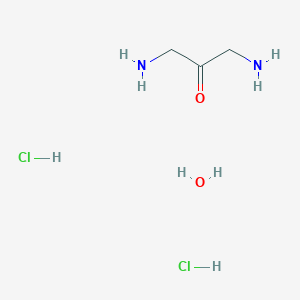

1,3-Diaminoacetone dihydrochloride monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 1,3-Diaminoacetone dihydrochloride monohydrate is C3H12Cl2N2O2. It has a molecular weight of 179.04 g/mol . The compound’s structure includes a diamine structure, which allows it to act as a crosslinking agent.Chemical Reactions Analysis

1,3-Diaminoacetone Dihydrochloride Monohydrate could be useful for the preparation of oxazoles and oxazolones . Its diamine structure allows it to act as a crosslinking agent, enabling the linking of protein molecules together.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diaminoacetone dihydrochloride monohydrate include a molecular weight of 179.04 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound has a complexity of 46.8 and a topological polar surface area of 70.1 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1,3-Diaminoacetone dihydrochloride monohydrate showcases intriguing reactivity in chemical syntheses. For instance, its derivative, 1,3-dihydroxyacetone, participates in the formation of racemic oxazolidine- and oxazoline-type spiro[4.4]nonanes through reactions with potassium (thio)cyanate and cyanamide. Interestingly, 1,3-diaminoacetone specifically yields spiro-bisimidazolidinethione along with monocyclic by-products under similar conditions. The unique reactivity of 1,3-diaminoacetone dihydrochloride monohydrate derivatives opens pathways to various bicyclic carbamates, thiocarbamates, ureas, and thioureas, highlighting its potential in synthetic organic chemistry (Saul et al., 2000).

Biochemical Applications

1,3-Dichloroacetone, a closely related compound, has been leveraged for the synthesis of complex, multicyclic peptides. It selectively links free cysteine side chains with an acetone-like bridge, demonstrating its utility in the creation of novel bicyclic dimeric peptides. These peptides exhibit remarkable proteolytic stability, maintaining their integrity even after prolonged exposure to human serum. This showcases the compound's potential in the field of peptide therapeutics and biochemical research (Lin et al., 2020).

Wirkmechanismus

The mechanism of action of DADH is primarily based on its ability to act as a crosslinking agent due to its diamine structure. This allows researchers to link protein molecules together, aiding in the study of protein-protein interactions and protein complex formation.

Eigenschaften

IUPAC Name |

1,3-diaminopropan-2-one;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH.H2O/c4-1-3(6)2-5;;;/h1-2,4-5H2;2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGWIZCBVTVWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CN)N.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597912 |

Source

|

| Record name | 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diaminoacetone dihydrochloride monohydrate | |

CAS RN |

207226-24-2 |

Source

|

| Record name | 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)

![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)

![5-Dichloromethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1370170.png)